1-(1,3-Benzothiazol-6-yl)ethanol

PBR/TSPO Neuroinflammation Binding Affinity

This exclusive 6-substituted benzothiazole alcohol sets a verified benchmark in medicinal chemistry, demonstrating high-affinity binding to the peripheral benzodiazepine receptor (PBR/TSPO, IC50=2.20 nM). Its unique substitution pattern serves as a critical differentiation factor: regioisomeric or chain-length variants (e.g., 2-yl ethanol analogs) cannot replicate this specific molecular recognition. Sourced as a high-purity (≥95%), low-MW (179.24) structural intermediate, it is the rationally selected foundation for synthesizing anti-infective DNA gyrase inhibitors, PROTACs, and focused libraries targeting neuroinflammatory conditions.

Molecular Formula C9H9NOS
Molecular Weight 179.24 g/mol
CAS No. 181820-06-4
Cat. No. B071060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1,3-Benzothiazol-6-yl)ethanol
CAS181820-06-4
Molecular FormulaC9H9NOS
Molecular Weight179.24 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)N=CS2)O
InChIInChI=1S/C9H9NOS/c1-6(11)7-2-3-8-9(4-7)12-5-10-8/h2-6,11H,1H3
InChIKeyQEVVUCWMTIDBGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(1,3-Benzothiazol-6-yl)ethanol (CAS 181820-06-4): Sourcing and Baseline Data for a Key Benzothiazole Intermediate


1-(1,3-Benzothiazol-6-yl)ethanol (CAS 181820-06-4) is a small-molecule benzothiazole derivative with the molecular formula C9H9NOS and a molecular weight of 179.24 g/mol . This compound features a hydroxyl-bearing ethyl group at the 6-position of the 1,3-benzothiazole scaffold. As a member of the benzothiazole family—a privileged heterocyclic core recognized for diverse bioactivities [1]—this compound is commercially supplied as a high-purity (≥95%) research intermediate, with standard long-term storage at cool, dry conditions . Its primary differentiation lies not as a final drug candidate but as a structurally defined chemical building block that enables specific substitution patterns during downstream synthesis.

Why 1-(1,3-Benzothiazol-6-yl)ethanol Cannot Be Interchanged with Other Benzothiazole Alcohols in Research


The benzothiazole scaffold is highly sensitive to the nature and position of substituents, a phenomenon extensively documented in structure-activity relationship (SAR) studies. For example, the substitution pattern on the benzothiazole ring significantly influences its chemical reactivity and biological activity . Specifically, regioisomers and chain-length variants—such as the 2-yl ethanol derivative, the 2-(2-methyl) analog, or the 6-yl-2-ethyl homolog—exhibit distinct physicochemical profiles and are known to be used in synthesizing compounds with divergent pharmacological properties. In vitro data from BindingDB confirms that the target compound demonstrates a high-affinity interaction (IC50 = 2.20 nM) with the peripheral benzodiazepine receptor (PBR) in rat cortex homogenates [1]. This potent and specific binding affinity provides a quantitative justification for procurement: substituting a different positional isomer or analog cannot be assumed to preserve the same molecular recognition or synthetic utility, thereby justifying precise selection based on CAS registry.

Quantitative Evidence Guide: 1-(1,3-Benzothiazol-6-yl)ethanol Differentiation Data for Scientific Selection


High-Affinity PBR Binding: A Measurable Benchmark for Benzothiazole Activity

The target compound exhibits a high-affinity interaction with the peripheral benzodiazepine receptor (PBR), a key target in neuroinflammation and steroidogenesis. It demonstrates an IC50 value of 2.20 nM in a radioligand displacement assay using [3H]-PK 11195 against rat cortex homogenates [1]. This level of in vitro potency establishes a baseline for its potential utility as a high-affinity ligand, setting it apart from other benzothiazole derivatives that may show significantly higher (weaker) IC50 values in related assays [2].

PBR/TSPO Neuroinflammation Binding Affinity

Substitution Pattern Differentiation: 6-Position Ethanol vs. 2-Position and Chain-Length Analogs

The precise placement of the ethanol group on the benzothiazole ring is a critical determinant of downstream synthetic utility and biological profile. The target compound's 6-position substitution (C9H9NOS, MW: 179.24) distinguishes it from regioisomers like 1-(1,3-benzothiazol-2-yl)ethanol (also MW: 179.24 but differing 2-position attachment) and chain-length variants such as 2-(1,3-benzothiazol-6-yl)ethanol (CAS 136081-26-0) which features an ethyl chain vs. the alpha-methyl ethanol moiety .

Regioisomer Structure-Activity Relationship (SAR) Synthetic Intermediate

Synthetic Utility: Ketone Precursor and Intermediate in Dual-Targeting Antibacterials

The compound serves as a direct precursor to 1-(1,3-benzothiazol-6-yl)ethan-1-one . Its primary role is that of a synthetic intermediate, enabling the preparation of more complex alcohol-containing benzothiazoles. Notably, a series of dual-targeting, alcohol-containing benzothiazoles has been identified with superior antibacterial activity and drug-like properties [1]. The target compound's structure aligns with this class of active antibacterials, which were derived from early leads containing carboxylic acid moieties that showed inferior drug-like properties, necessitating the modification to alcohol functionalities to achieve superior efficacy [1].

Synthetic Intermediate Alcohol-Containing Benzothiazoles Antibacterial

High-Value Application Scenarios for 1-(1,3-Benzothiazol-6-yl)ethanol Based on Validated Evidence


Development of High-Affinity PBR/TSPO Ligands for Neuroinflammation Research

Leverage its demonstrated high-affinity binding to the peripheral benzodiazepine receptor (PBR/TSPO) (IC50 = 2.20 nM [1]) to initiate a medicinal chemistry program focused on neuroinflammatory conditions. This quantitative potency provides a strong starting point for lead optimization, allowing researchers to track and improve upon a verified in vitro benchmark. Use the compound as a scaffold for synthesizing and screening a focused library of analogs to identify candidates with improved selectivity, pharmacokinetic profiles, or brain penetration.

Precursor for Dual-Targeting Antibacterial Agents

Utilize the compound as a key synthetic intermediate for constructing novel alcohol-containing benzothiazoles, a class with proven efficacy as dual-targeting bacterial DNA supercoiling inhibitors [2]. The alcohol moiety is a critical structural feature that was introduced to improve drug-like properties compared to earlier carboxylic acid leads. This scenario is particularly relevant for groups developing new antibiotics against drug-resistant Gram-positive and Gram-negative pathogens, where the benzothiazole scaffold is a validated privileged structure.

Synthesis of Specialized Benzothiazole Libraries for Structure-Activity Relationship (SAR) Exploration

Due to its unique 6-position substitution and the presence of a reactive alpha-methyl ethanol handle (which can be oxidized to a ketone or further functionalized), this compound is an ideal starting material for generating diverse, regio-defined benzothiazole libraries. This contrasts with the use of 2-yl ethanol or 2-methyl substituted analogs, which would yield different regiochemical outcomes. Researchers can systematically explore the impact of substitutions at the benzothiazole 2-position while maintaining the 6-position ethanol (or derived) group to map SAR for a given target [3].

Building Block for Chemical Probes and Molecular Glues

The benzothiazole core is a recognized framework for chemical probes targeting kinases, proteases, and other enzymes. The specific physical properties of this compound (LogP = 1.17, MW = 179.24 ) make it a suitably sized and moderately lipophilic building block for incorporation into larger, more complex molecules. It can serve as a bioisostere or a functional handle in the synthesis of molecular glues and targeted protein degraders (PROTACs), where precise control over linker attachment points and physicochemical properties is essential for optimizing ternary complex formation.

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